
(1R,2R)-ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate is a chemical compound with a cyclopropane ring substituted with an ethyl ester and a benzyloxy methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate typically involves the cyclopropanation of an appropriate precursor followed by esterification and benzylation reactions. The cyclopropanation can be achieved using diazo compounds in the presence of transition metal catalysts. The esterification is usually carried out using ethyl alcohol and an acid catalyst, while the benzylation involves the use of benzyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors for cyclopropanation and continuous flow systems for esterification and benzylation to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1R,2R)-ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, while the cyclopropane ring can provide structural rigidity and influence the compound’s binding affinity. The ester group can undergo hydrolysis, releasing the active cyclopropane derivative.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-2-((benzyloxy)methyl)cyclopropanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
(1R,2R)-2-((benzyloxy)methyl)cyclopropanol: Similar structure but with an alcohol group instead of an ester.
(1R,2R)-2-((benzyloxy)methyl)cyclopropylamine: Similar structure but with an amine group instead of an ester.
Uniqueness
(1R,2R)-ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate is unique due to its combination of a cyclopropane ring, an ester group, and a benzyloxy methyl group. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C14H18O3 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
ethyl (1R,2R)-2-(phenylmethoxymethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H18O3/c1-2-17-14(15)13-8-12(13)10-16-9-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3/t12-,13+/m0/s1 |
InChI-Schlüssel |
WPTIXUDEALSQOF-QWHCGFSZSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1C[C@H]1COCC2=CC=CC=C2 |
Kanonische SMILES |
CCOC(=O)C1CC1COCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



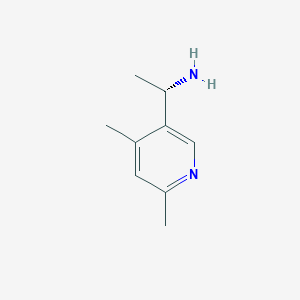
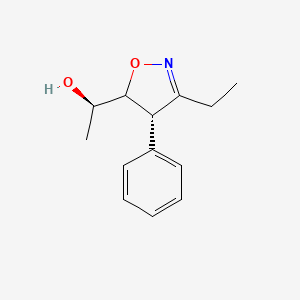


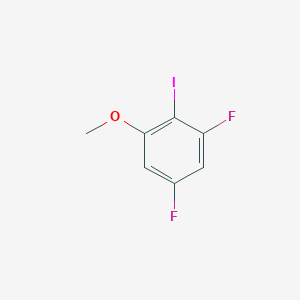
![3-Methyl-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B12867936.png)
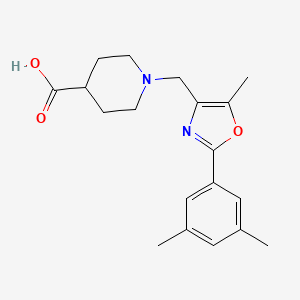
![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B12867948.png)
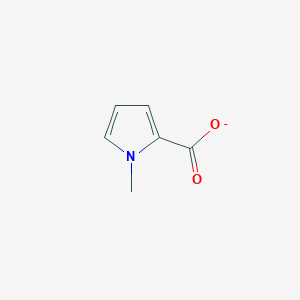
![tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B12867962.png)

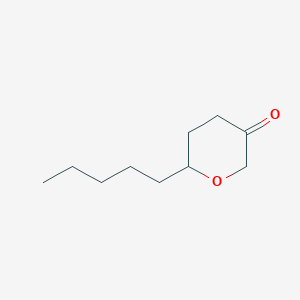
![2-(Chloromethyl)-4-ethoxybenzo[d]oxazole](/img/structure/B12867981.png)
